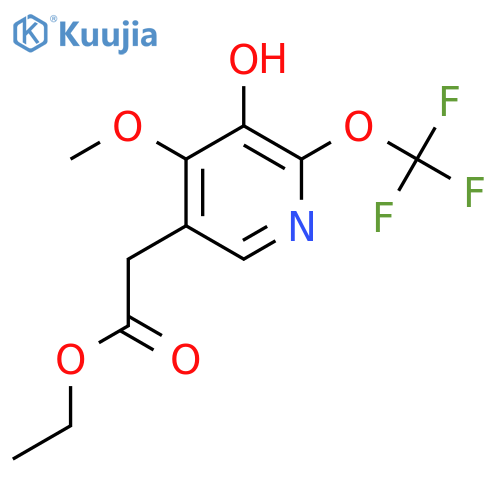Cas no 1804312-54-6 (Ethyl 3-hydroxy-4-methoxy-2-(trifluoromethoxy)pyridine-5-acetate)
エチル3-ヒドロキシ-4-メトキシ-2-(トリフルオロメトキシ)ピリジン-5-アセテートは、高度に機能化されたピリジン誘導体であり、医薬品中間体や有機合成における重要な構築ブロックとしての用途が期待されます。その分子構造には、反応性の高いヒドロキシル基、メトキシル基、および電子求引性の高いトリフルオロメトキシル基が戦略的に配置されており、多様な修飾反応が可能です。特に、フッ素原子の導入により、代謝安定性や脂溶性の向上が図れる点が特徴です。エステル部位はさらに誘導体化可能な官能基として利用でき、創薬化学における構造活性相関研究に有用です。

1804312-54-6 structure
商品名:Ethyl 3-hydroxy-4-methoxy-2-(trifluoromethoxy)pyridine-5-acetate
CAS番号:1804312-54-6
MF:C11H12F3NO5
メガワット:295.211894035339
CID:4832048
Ethyl 3-hydroxy-4-methoxy-2-(trifluoromethoxy)pyridine-5-acetate 化学的及び物理的性質
名前と識別子
-
- Ethyl 3-hydroxy-4-methoxy-2-(trifluoromethoxy)pyridine-5-acetate
-
- インチ: 1S/C11H12F3NO5/c1-3-19-7(16)4-6-5-15-10(20-11(12,13)14)8(17)9(6)18-2/h5,17H,3-4H2,1-2H3
- InChIKey: ORHNRCXGNKUDJZ-UHFFFAOYSA-N
- ほほえんだ: FC(OC1=C(C(=C(C=N1)CC(=O)OCC)OC)O)(F)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 9
- 重原子数: 20
- 回転可能化学結合数: 6
- 複雑さ: 326
- 疎水性パラメータ計算基準値(XlogP): 2.1
- トポロジー分子極性表面積: 77.9
Ethyl 3-hydroxy-4-methoxy-2-(trifluoromethoxy)pyridine-5-acetate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029095672-1g |
Ethyl 3-hydroxy-4-methoxy-2-(trifluoromethoxy)pyridine-5-acetate |
1804312-54-6 | 97% | 1g |
$1,564.50 | 2022-04-02 |
Ethyl 3-hydroxy-4-methoxy-2-(trifluoromethoxy)pyridine-5-acetate 関連文献
-
Yuan Wang,Yucun Liu,Longyi Jin,Bingzhu Yin Soft Matter, 2016,12, 6373-6384
-
Ryoji Kusaka,Yoshiya Inokuchi,Takayuki Ebata Phys. Chem. Chem. Phys., 2009,11, 9132-9140
-
Youmin Cheng,Shaomin Ji,Xijun Xu RSC Adv., 2015,5, 100089-100096
-
Guoqiang Li,Shicheng Yan,Zhiqiang Wang,Xiangyan Wang,Zhaosheng Li,Jinhua Ye,Zhigang Zou Dalton Trans., 2009, 8519-8524
1804312-54-6 (Ethyl 3-hydroxy-4-methoxy-2-(trifluoromethoxy)pyridine-5-acetate) 関連製品
- 1803984-82-8(6-(Aminomethyl)-2,3-diiodo-4-(trifluoromethoxy)pyridine)
- 712324-41-9(2-[2-(5-Chloroquinolin-8-yl)oxyethoxy]benzaldehyde)
- 161368-65-6(4-amino-3-(2-methoxyethyl)phenol)
- 2171150-05-1((1r,3r)-3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzamidocyclobutane-1-carboxylic acid)
- 727689-84-1(2-(benzylsulfanyl)-4-ethyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile)
- 320417-17-2(7-(2-Pyridinyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile)
- 313684-09-2(2-[(2Z)-2-[(4-methoxyphenyl)imino]-4-phenyl-2,3-dihydro-1,3-thiazol-3-yl]ethan-1-ol)
- 868679-47-4(6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl (2E)-but-2-enoate)
- 2171461-04-2(7-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidoheptanoic acid)
- 885522-51-0(4-Cyano-6-methyl (1H)indazole)
推奨される供給者
Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
